(2E)-3-phenylbut-2-en-1-amine, also known as 3-phenylprop-2-en-1-amine, is an organic compound belonging to the class of phenylpropylamines. This compound features a phenyl group attached to a butene chain with an amine functional group, making it significant in various chemical and pharmaceutical applications. It is classified under organic compounds and specifically falls within the category of aralkylamines.
The synthesis of (2E)-3-phenylbut-2-en-1-amine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and catalyst presence to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and composition of synthesized compounds .
The molecular structure of (2E)-3-phenylbut-2-en-1-amine consists of:
The three-dimensional arrangement can be visualized using computational chemistry tools or molecular modeling software.
Key structural data include:
(2E)-3-phenylbut-2-en-1-amine participates in various chemical reactions, including:
The reactivity of (2E)-3-phenylbut-2-en-1-amines is influenced by substituents on the phenyl ring and the sterics around the double bond, which can affect reaction rates and pathways .
The mechanism of action for (2E)-3-phenylbut-2-en-1-amines is primarily related to their interaction with neurotransmitter systems in biological contexts. They may act as:
Research indicates that these compounds may exhibit stimulant effects similar to other phenethylamines, influencing mood and cognitive functions .
Key physical properties include:
Chemical properties include:
These properties are essential for practical applications in laboratories and potential industrial uses .
(2E)-3-phenylbut-2-en-1-amines have several scientific uses, including:
Rare cancers such as glioblastoma (GB) and multiple myeloma (MM) present critical therapeutic challenges due to their complex molecular etiology, limited treatment options, and propensity for relapse. Glioblastoma, the most aggressive primary brain tumor, exhibits infiltrative growth and resistance to conventional therapies, with median survival rarely exceeding 15 months post-diagnosis. Multiple myeloma, a hematologic malignancy of plasma cells, remains incurable despite advances, with relapse after initial response being almost inevitable [1].
The (2E)-3-phenylbut-2-en-1-amine scaffold emerged as a strategic pharmacophore to address these unmet needs through its incorporation into lead compound RC-106 and subsequent derivatives. This compound class demonstrates:
Table 1: Structural Evolution of (2E)-3-Phenylbut-2-en-1-amine Derivatives Targeting Rare Cancers
| Compound | Core Modification | Biological Targets | Tested Cancer Models |
|---|---|---|---|
| RC-106 | Piperidine terminus | Sigma receptors, Proteasome | Glioblastoma, Multiple Myeloma |
| RC-206 | Piperazine terminus | Sigma receptors, Proteasome | Glioblastoma, Multiple Myeloma |
| Library derivatives (40) | Varied aryl/heteroaryl at C3, substituted piperazines | Sigma receptors | Glioblastoma (U87), Multiple Myeloma (RPMI 8226) |
Research demonstrates that analogues featuring this scaffold induce endoplasmic reticulum (ER) stress and activate the terminal unfolded protein response (UPR), triggering apoptosis in cancer cells dependent on proteasomal protein clearance. This mechanism is particularly effective against MM, where proteasome inhibitors like bortezomib are established therapeutics, and GB, where preclinical data shows proteasome inhibition significantly reduces tumor volumes [1].
Enamine-containing structures have evolved significantly in medicinal chemistry, transitioning from synthetic intermediates to biologically active pharmacophores. Early enamine applications focused on their reactivity as Michael acceptors or nucleophiles in heterocyclic synthesis. However, recognition of their inherent bioactivity emerged with studies on natural products and synthetic molecules featuring conjugated enamine systems interacting with cellular targets [1] [4].
The journey toward (2E)-3-phenylbut-2-en-1-amine derivatives began with the discovery of RC-106—an (E)-1-(3-(naphthalen-2-yl)but-2-en-1-yl)-4-benzylpiperidine derivative exhibiting:
Despite promising efficacy, RC-106 suffered from poor aqueous solubility, limiting its pharmaceutical development. This prompted strategic structural modifications:
Table 2: In Vitro Efficacy of Selected (2E)-3-Phenylbut-2-en-1-amine Derivatives
| Cell Line | Cancer Type | Lead Compound | Key Mechanism | Potency (IC₅₀ Range) |
|---|---|---|---|---|
| U87MG | Glioblastoma | RC-106 | Sigma receptor modulation, Proteasome inhibition | <10 μM |
| RPMI 8226 | Multiple Myeloma | RC-206 | Enhanced ER stress induction | Comparable to RC-106 |
| U87MG | Glioblastoma | Optimized library compounds (3) | Not fully characterized | Superior to RC-106 |
This scaffold optimization employed computational drug-likeness assessment (swissADME) to prioritize synthetic targets, ensuring favorable Lipinski rule compliance and physicochemical properties. The piperazine derivatives maintained the critical pharmacophoric elements:
Historically, enamine scaffolds in oncology include:
The (2E)-3-phenylbut-2-en-1-amine derivatives represent a distinct structural class where the primary amine functionality (often incorporated into nitrogen heterocycles) enables targeted interactions with sigma receptors' ligand-binding domains, while the conjugated system potentially facilitates redox modulation or electrophilic attack on proteasomal threonine residues. Current research focuses on elucidating precise binding modes and developing next-generation hybrids with kinase inhibitors or immunomodulators to overcome resistance mechanisms in refractory cancers [1] [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8